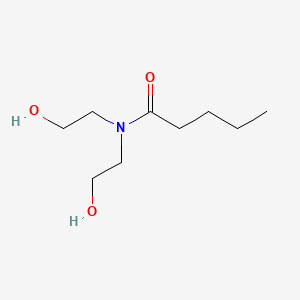
N,N-bis(2-hydroxyethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-hydroxyethyl)pentanamide is a chemical compound with the molecular formula C9H19NO3. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two hydroxyethyl groups attached to a pentanamide backbone, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)pentanamide can be synthesized through a one-pot solvent-free synthesis method. This involves the reaction of triglycerides with diethanolamine in the presence of zinc-doped calcium oxide nanospheroids as a heterogeneous catalyst . The reaction is typically carried out at 90°C, resulting in the complete conversion of natural triglycerides to fatty acid diethanolamide within 30 minutes. The catalyst is recyclable for up to six reaction cycles and shows complete conversion even at room temperature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves the depolymerization of paraformaldehyde, followed by ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite in the presence of anhydrous Lewis acid catalysts .
化学反応の分析
Types of Reactions
N,N-bis(2-hydroxyethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
科学的研究の応用
N,N-bis(2-hydroxyethyl)pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of novel polyurethanes and other polymers.
Biology: Investigated for its potential as a bio-polymer precursor.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
作用機序
The mechanism of action of N,N-bis(2-hydroxyethyl)pentanamide involves its interaction with various molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
類似化合物との比較
Similar Compounds
N,N-bis(2-hydroxyethyl)cinnamamide: A diol monomer with a pendant photo-responsive cinnamide group.
N,N-bis(2-hydroxyethyl)aminomethylphosphonate: A compound used as a flame retardant.
Uniqueness
N,N-bis(2-hydroxyethyl)pentanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
70942-03-9 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC名 |
N,N-bis(2-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C9H19NO3/c1-2-3-4-9(13)10(5-7-11)6-8-12/h11-12H,2-8H2,1H3 |
InChIキー |
RBYBLKRMFXJVST-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N(CCO)CCO |
正規SMILES |
CCCCC(=O)N(CCO)CCO |
Key on ui other cas no. |
70942-03-9 |
配列 |
G |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


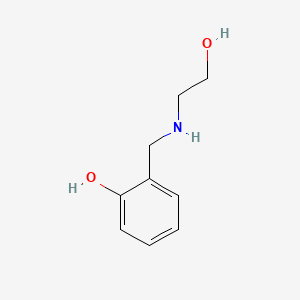







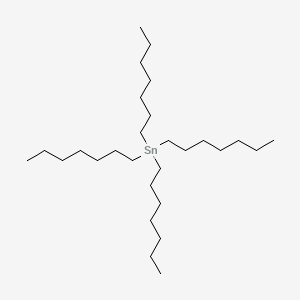

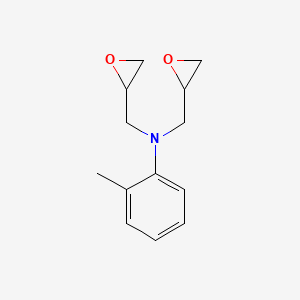
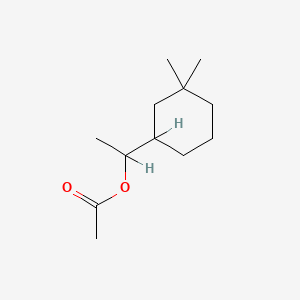
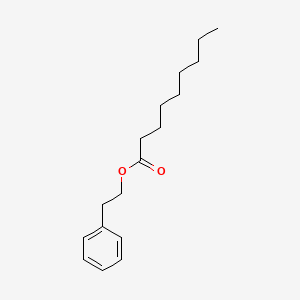
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B1617187.png)
